(4-Amino-2-methoxy-5-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-methoxy-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methoxy-5-nitrophenyl)methanol typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methoxy-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride or iron in hydrochloric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-2-methoxy-5-nitrobenzoic acid.
Reduction: 4-Amino-2-methoxy-5-aminophenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-2-methoxy-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4-Amino-2-methoxy-5-nitrophenyl)methanol is primarily related to its functional groups. The amino group can interact with biological molecules through hydrogen bonding and nucleophilic attack. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenylmethanol: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
4-Amino-2-methoxyphenol: Lacks the nitro group, affecting its redox properties.
4-Amino-2-nitrophenol: Lacks the methanol group, influencing its solubility and reactivity.
Uniqueness
(4-Amino-2-methoxy-5-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(4-amino-2-methoxy-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-14-8-3-6(9)7(10(12)13)2-5(8)4-11/h2-3,11H,4,9H2,1H3 |
InChI Key |
HPMCJTCEHOQEAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CO)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.